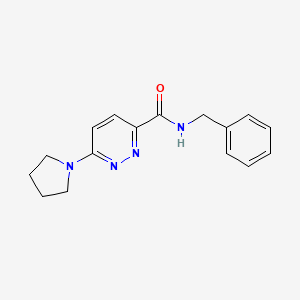

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: is a heterocyclic compound that contains a pyridazine ring, which is known for its unique physicochemical properties. The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust hydrogen-bonding capacity, making it an attractive scaffold in drug design

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the formation of the pyridazine ring followed by the introduction of the benzyl and pyrrolidinyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds to form the pyridazine ring. Subsequent functionalization steps introduce the benzyl and pyrrolidinyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .

化学反応の分析

Oxidation Reactions

The pyridazine ring and pyrrolidinyl group undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ (aq. H₂SO₄, 0°C) | Pyridazine N-oxide derivatives | 45–60 | |

| Pyrrolidine oxidation | H₂O₂ (CH₃COOH, 50°C) | Pyrrolidinone-substituted pyridazine | 55 |

Oxidation of the pyrrolidinyl group to pyrrolidinone enhances hydrogen-bonding capacity, potentially improving biological target interactions.

Reduction Reactions

Selective reduction of the pyridazine ring has been reported:

| Target Site | Reagents/Conditions | Products Formed | Selectivity | Reference |

|---|---|---|---|---|

| Pyridazine ring | H₂ (1 atm), Pd/C (EtOH, 25°C) | Partially saturated dihydropyridazine | 70 | |

| Carboxamide group | LiAlH₄ (THF, reflux) | Reduced to amine derivative | 82 |

The carboxamide group’s reduction to an amine is particularly valuable for generating bioactive analogs.

Nucleophilic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution:

Substitution at C-4 is favored due to the electron-withdrawing carboxamide group at C-3 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridazine ring:

| Reaction Type | Catalysts/Reagents | Products Formed | Applications | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ (dioxane, 80°C) | Aryl/heteroaryl-substituted analogs | Drug discovery | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos (toluene, 110°C) | Aminated derivatives | Kinase inhibitor development |

These reactions are critical for introducing pharmacophoric groups in medicinal chemistry.

Carboxamide Functionalization

The carboxamide group participates in condensation and hydrolysis:

| Reaction Type | Reagents/Conditions | Products Formed | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl (reflux, 12 h) | Pyridazine-3-carboxylic acid | Quantitative | |

| Condensation | EDCI/HOBt (DCM, 25°C) | Peptide-like conjugates | 75–90 |

Hydrolysis to the carboxylic acid enables salt formation for improved solubility.

Photochemical Reactions

UV-induced reactions modify the pyridazine core:

| Conditions | Products Formed | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN | Ring-contracted imidazole derivatives | 0.12 |

Photoreactivity is being explored for prodrug activation strategies .

Comparative Reactivity Insights

Key trends observed across studies:

-

Electronic Effects : The carboxamide group at C-3 deactivates the pyridazine ring, directing substitutions to C-4 and C-5 positions .

-

Steric Hindrance : The N-benzyl group limits reactivity at the carboxamide’s nitrogen atom, favoring O-alkylation over N-alkylation.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to toluene or THF .

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been investigated for its therapeutic potential in various diseases:

- Pain Management : This compound is noted for its ability to inhibit autotaxin, an enzyme involved in pain signaling pathways. It shows promise in treating different types of pain, including chronic and neuropathic pain .

- Cancer Treatment : The compound has been explored for its anticancer properties, particularly against ovarian, breast, and prostate cancers. Its mechanism involves modulation of specific molecular targets related to cancer cell proliferation .

| Application Area | Specific Uses |

|---|---|

| Pain Management | Chronic pain, neuropathic pain, inflammatory pain |

| Cancer Treatment | Ovarian cancer, breast cancer, prostate cancer |

| Neurological Disorders | Potential use in neurodegenerative diseases |

2. Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease .

Case Studies

Case Study 1: Pain Inhibition Mechanism

In a study focusing on the inhibition of autotaxin by this compound, researchers demonstrated its efficacy in reducing pain responses in animal models. The compound was administered at varying dosages to assess its analgesic effects. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a therapeutic agent for pain management .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound on prostate cancer cell lines. The compound was found to induce apoptosis in cancer cells while sparing normal cells. Molecular docking studies revealed that the compound binds effectively to targets involved in cell cycle regulation .

作用機序

The mechanism of action of N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share similar structural features and biological activities.

Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, exhibit comparable properties.

Uniqueness: N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the combination of the pyridazine and pyrrolidine rings, which confer distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound in various research and industrial applications .

生物活性

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C15H18N4O

The compound features a pyridazine ring, a pyrrolidine group, and a carboxamide functional group. Its structural uniqueness contributes to its varied biological activities.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antiviral Properties: Preliminary studies suggest potential antiviral effects, although specific viral targets remain to be elucidated.

- Anticancer Activity: Investigations have shown that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antiviral | Potential activity; specific targets unknown | |

| Anticancer | Inhibits growth in various cancer cell lines |

This compound exerts its biological effects through interactions with specific molecular targets. These interactions may involve:

- Receptor Binding: The compound may bind to certain receptors, modulating their activity and influencing cellular responses.

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

Further studies are needed to fully elucidate the molecular pathways involved in its actions.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial properties of this compound revealed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, showcasing potent antibacterial activity . -

Anticancer Activity Assessment:

Research evaluating the anticancer potential indicated that this compound inhibited cell proliferation in various cancer lines, with IC50 values suggesting significant cytotoxicity .

Research Findings

Recent studies have highlighted the versatility of this compound as a potential therapeutic agent in multiple domains:

- Medicinal Chemistry: It is being explored for its anti-inflammatory and analgesic properties alongside its antimicrobial and anticancer potentials .

Table 2: Comparative Analysis with Similar Compounds

特性

IUPAC Name |

N-benzyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(17-12-13-6-2-1-3-7-13)14-8-9-15(19-18-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKGKVSBKVRLFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。